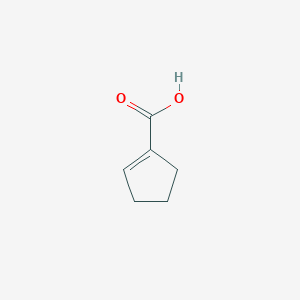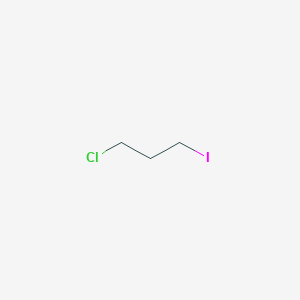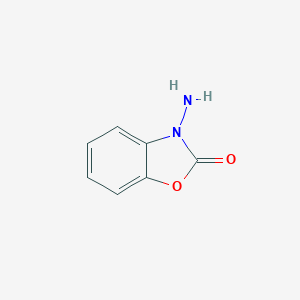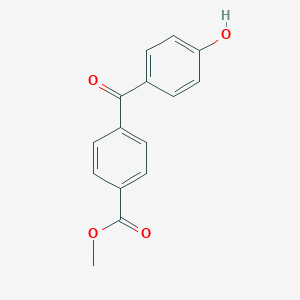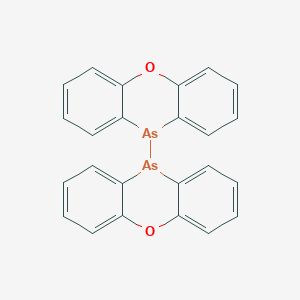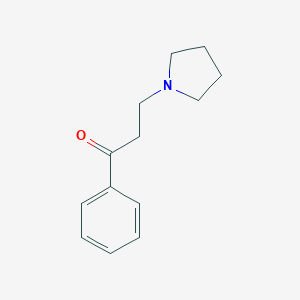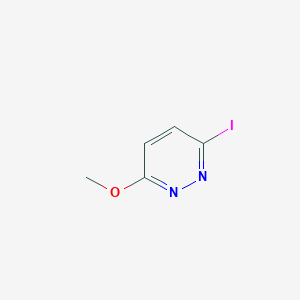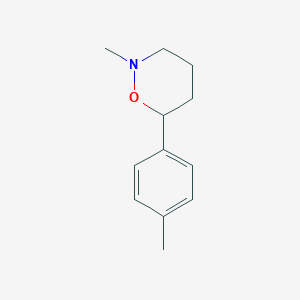
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylphenyl)-1,2-oxazinane, also known as 4-Me-MPhOx, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the oxazinane family and has a unique molecular structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane is not fully understood. However, it is believed that this compound acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the brain. This modulation results in the regulation of various physiological processes, including pain perception, mood, and cognition.
Biochemical and Physiological Effects
Research has shown that 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane has various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and cognition. Additionally, this compound has been shown to have analgesic effects, reducing the perception of pain in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in lab experiments include its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. The limitations of using 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in lab experiments include its limited solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane. One possible direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods for 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane could lead to a reduction in the cost of this compound, making it more accessible for research purposes.
Synthesis Methods
The synthesis of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the final product, 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane.
Scientific Research Applications
The potential applications of 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane in medicinal chemistry have been extensively studied. Research has shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition. It has been suggested that 2-Methyl-6-(4-methylphenyl)-1,2-oxazinane could be used as a potential treatment for various neurological disorders, including depression, anxiety, and neuropathic pain.
properties
CAS RN |
15769-90-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)oxazinane |
InChI |
InChI=1S/C12H17NO/c1-10-5-7-11(8-6-10)12-4-3-9-13(2)14-12/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
SZLYOURTTIGMRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CCCN(O2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN(O2)C |
Other CAS RN |
15769-90-1 |
synonyms |
2-Methyl-3,4,5,6-tetrahydro-6-p-tolyl-2H-1,2-oxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



